molecular formula C17H14O5 B2949065 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 109598-98-3

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2949065
CAS No.: 109598-98-3
M. Wt: 298.294
InChI Key: DEMDRGFMSDURSV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar methoxy substitutions on the phenyl ring.

    3,4-Dimethoxycinnamic acid: A compound with a similar methoxy-substituted phenyl ring but with a different core structure.

    3,4-Dimethoxyphenylacetonitrile: A compound with a similar methoxy-substituted phenyl ring and a nitrile functional group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDRGFMSDURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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